molecular formula C15H19N3O3S B2539247 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 379730-62-8

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B2539247
CAS No.: 379730-62-8
M. Wt: 321.4
InChI Key: PZLZACJAFFXVGT-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to the thiadiazole ring, which is further connected to a pentanamide chain. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The precise mechanism of action for N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide depends on its intended application. It could interact with biological targets, modulate enzyme activity, or exhibit other pharmacological effects. Further studies are needed to elucidate its specific mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using suitable reagents and catalysts.

    Formation of the Pentanamide Chain:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to other sulfur-containing heterocycles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
  • N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
  • N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Uniqueness

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to oxadiazole derivatives. The thiadiazole ring’s sulfur atom can participate in different types of interactions and reactions, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-4-5-6-13(19)16-15-18-17-14(22-15)11-8-7-10(20-2)9-12(11)21-3/h7-9H,4-6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLZACJAFFXVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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